molecular formula C28H33N5O2 B2658394 4-(4-ETHYLPHENOXY)-6-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]PYRIMIDINE CAS No. 1116045-07-8

4-(4-ETHYLPHENOXY)-6-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]PYRIMIDINE

Cat. No.: B2658394
CAS No.: 1116045-07-8
M. Wt: 471.605
InChI Key: OUJWHKQMJAAORY-UHFFFAOYSA-N
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Description

4-(4-ETHYLPHENOXY)-6-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]PYRIMIDINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with ethylphenoxy and phenylpiperazine groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHYLPHENOXY)-6-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]PYRIMIDINE typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrimidine core, followed by the introduction of the ethylphenoxy and phenylpiperazine substituents through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-ETHYLPHENOXY)-6-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, amines, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-ETHYLPHENOXY)-6-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]PYRIMIDINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ETHYLPHENOXY)-6-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-ETHYLPHENOXY)-6-[4-(4-PHENYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]PYRIMIDINE is unique due to its specific substitution pattern on the pyrimidine core, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

The compound 4-(4-ethylphenoxy)-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine is a complex organic molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders. This article delves into its biological activity, synthesis, and pharmacological properties based on diverse research findings.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a piperidine moiety and a phenylpiperazine group. Its structure can be represented as follows:

C20H26N4O2(Molecular Weight 354 45 g mol)\text{C}_{20}\text{H}_{26}\text{N}_{4}\text{O}_{2}\quad (\text{Molecular Weight 354 45 g mol})

The biological activity of the compound primarily revolves around its interaction with neurotransmitter systems. Research indicates that derivatives of piperazine and piperidine often exhibit affinity for various neurotransmitter transporters, particularly those involved in dopamine, serotonin, and norepinephrine signaling pathways. These interactions are crucial for the modulation of mood and behavior.

Pharmacological Effects

  • Antidepressant Activity : Studies have shown that compounds similar to this compound can inhibit the reuptake of monoamines, leading to increased levels of these neurotransmitters in the synaptic cleft. For instance, compounds with similar structures have demonstrated significant binding affinities to serotonin (SERT) and norepinephrine transporters (NET), suggesting potential antidepressant effects .
  • Anxiolytic Properties : The piperazine derivatives have been linked to anxiolytic effects in various animal models. The modulation of serotonergic and dopaminergic pathways is believed to contribute to these effects, making such compounds candidates for further development in treating anxiety disorders .
  • Cognitive Enhancements : Some studies indicate that these compounds may enhance cognitive functions by improving dopaminergic signaling, which is vital for attention and memory processes .

Study 1: Synthesis and Evaluation

A recent study synthesized a series of phenylpiperazine derivatives, including variations of the target compound. These derivatives were evaluated for their acari-cidal activity and showed promising results in biological assays, indicating that structural modifications can lead to enhanced biological efficacy .

Study 2: Neurotransmitter Affinity

In vitro studies demonstrated that selected compounds exhibited high affinity for dopamine transporters (DAT) with Ki values indicating potent inhibition (e.g., Ki values ranging from 2.29 nM to 78.4 nM). Such findings underscore the potential of these compounds in treating disorders related to dopamine dysregulation, such as ADHD .

Data Summary

Property Value
Molecular FormulaC20H26N4O2
Molecular Weight354.45 g/mol
Predicted Human Intestinal AbsorptionHigh (0.9606)
Blood-Brain Barrier PermeabilityModerate (0.6586)
P-glycoprotein SubstrateYes
CYP450 InteractionNon-inhibitor for several isoforms

Properties

IUPAC Name

[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O2/c1-2-22-8-10-25(11-9-22)35-27-20-26(29-21-30-27)32-14-12-23(13-15-32)28(34)33-18-16-31(17-19-33)24-6-4-3-5-7-24/h3-11,20-21,23H,2,12-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJWHKQMJAAORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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